![molecular formula C44H53N11O15S B13820123 (2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)
(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Nitrobenzofurazan-4-yl)phallacidin: is a fluorochrome compound commonly used as a visualizing probe for actin. It is known for its ability to bind and stabilize filamentous F-actin, preventing the dissociation of paired filaments and disturbing the natural equilibrium between filamentous (polymeric) and globular (monomeric) actin in the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitrobenzofurazan-4-yl)phallacidin involves the reaction of phallacidin with 7-nitrobenzofurazan-4-yl chloride under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of N-(7-Nitrobenzofurazan-4-yl)phallacidin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(7-Nitrobenzofurazan-4-yl)phallacidin primarily undergoes substitution reactions due to the presence of the nitrobenzofurazan moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of N-(7-Nitrobenzofurazan-4-yl)phallacidin .
Aplicaciones Científicas De Investigación
N-(7-Nitrobenzofurazan-4-yl)phallacidin has a wide range of applications in scientific research, including:
Mecanismo De Acción
N-(7-Nitrobenzofurazan-4-yl)phallacidin exerts its effects by binding to filamentous F-actin. This binding stabilizes the actin filaments, preventing their dissociation and maintaining the equilibrium between filamentous and globular actin. The compound’s fluorescence allows for the visualization of actin filaments under a microscope, providing valuable insights into the structure and dynamics of the cytoskeleton .
Comparación Con Compuestos Similares
Jasplakinolide: A compound that also stabilizes actin filaments but has different binding properties and effects on actin dynamics.
Uniqueness: N-(7-Nitrobenzofurazan-4-yl)phallacidin is unique due to its combination of actin-binding and fluorescent properties. This dual functionality makes it a valuable tool for studying actin dynamics in various research fields .
Propiedades
Fórmula molecular |
C44H53N11O15S |
|---|---|
Peso molecular |
1008.0 g/mol |
Nombre IUPAC |
(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid |
InChI |
InChI=1S/C44H53N11O15S/c1-18(2)31-39(62)50-32(19(3)43(65)66)42(64)54(27-10-11-28(55(68)69)34-33(27)51-70-52-34)30-16-71-40-23(22-8-6-7-9-24(22)48-40)13-25(36(59)47-26(37(60)49-31)14-44(5,67)17-56)46-35(58)20(4)45-38(61)29-12-21(57)15-53(29)41(30)63/h6-11,18-21,25-26,29-32,48,56-57,67H,12-17H2,1-5H3,(H,45,61)(H,46,58)(H,47,59)(H,49,60)(H,50,62)(H,65,66)/t19-,20-,21-,25-,26-,29-,30-,31-,32+,44?/m0/s1 |
Clave InChI |
HFPJHLOQPDINRZ-ZAKSBDSSSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)N(C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@H](C)C(=O)O)C6=CC=C(C7=NON=C67)[N+](=O)[O-] |
SMILES canónico |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)N(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C)C(=O)O)C6=CC=C(C7=NON=C67)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
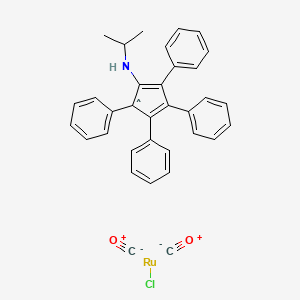

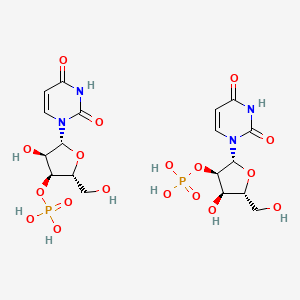
![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)

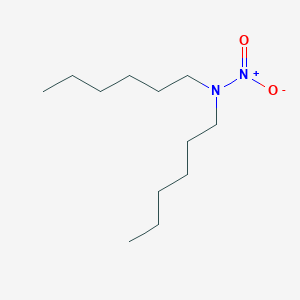
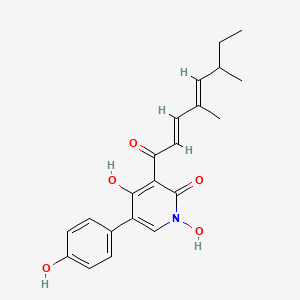
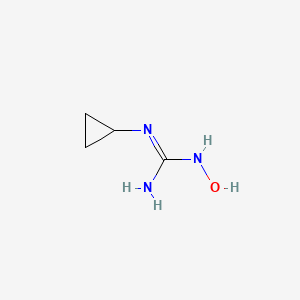

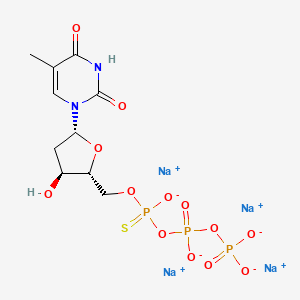
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
